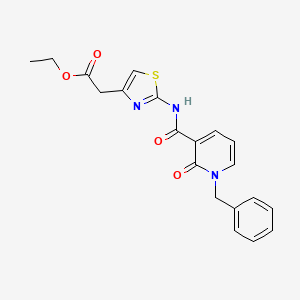

Ethyl 2-(2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Ethyl 2-(2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate" is a complex organic molecule that features a thiazole ring, a dihydropyridine moiety, and an ester group. While the specific compound is not directly mentioned in the provided papers, similar structures with thiazole and benzyl components have been synthesized and studied, indicating a potential interest in the chemical and pharmaceutical properties of such compounds .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of a core structure followed by functionalization. For example, the synthesis of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate involved the reaction of thiazole with a benzimidazole derivative . Similarly, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of a thioamide with ethyl bromopyruvate . These methods suggest that the synthesis of the compound would likely involve the formation of the thiazole ring followed by the introduction of the benzyl-2-oxo-dihydropyridine moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods such as NMR, FT-IR, and FT-Raman, as well as X-ray diffraction . Density functional theory (DFT) calculations are often used to predict and confirm the molecular geometry, electronic properties, and stability of these molecules. For instance, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined by X-ray methods, revealing significant stabilization by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For example, ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate was used as a starting material to prepare pyrimido[1,6-a]benzimidazol-4-carboxylates under solvent-free conditions . The reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards active methylene reagents was studied to give pyran, pyridine, and pyridazine derivatives . These studies indicate that the compound may also participate in various chemical transformations, potentially leading to a range of structurally diverse and biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through experimental and theoretical methods. The thermal stability of these molecules is typically assessed using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), with some compounds showing stability above certain temperatures . Quantum chemical parameters obtained from DFT calculations can provide insights into the reactivity, stability, and electronic properties of the compounds. For instance, the calculated HOMO and LUMO energies can indicate the potential for charge transfer within the molecule .

作用机制

Target of Action

They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets due to their planar structure and the ability of the thiazole ring to participate in various types of bonding interactions .

Biochemical Pathways

Without specific information on “Ethyl 2-(2-(1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate”, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Thiazole derivatives have been associated with a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The stability and activity of thiazole compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

未来方向

生化分析

Biochemical Properties

It is known that indole derivatives, like this compound, can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Thiazole derivatives have also been found to have diverse biological activities .

Cellular Effects

Indole derivatives have been found to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that indole derivatives can interact with various enzymes and cofactors .

属性

IUPAC Name |

ethyl 2-[2-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-2-27-17(24)11-15-13-28-20(21-15)22-18(25)16-9-6-10-23(19(16)26)12-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVECOIPFJNABMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2552179.png)

![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2552185.png)

![2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2552187.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2552189.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2552194.png)

![2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2552195.png)

![2-(3,5-difluorobenzyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2552197.png)